molecular formula C15H12BrClFNO B2548423 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone CAS No. 882748-37-0

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone

Cat. No. B2548423
CAS RN: 882748-37-0
M. Wt: 356.62
InChI Key: IJUNDKIPRPLEQJ-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone" is a synthetic organic molecule that is likely to be an intermediate or a target molecule in organic synthesis. It contains a propanone moiety substituted with bromophenyl and chloro-fluoroanilino groups. This structure suggests potential applications in pharmaceuticals, agrochemicals, or materials science due to the presence of halogens, which are often used in medicinal chemistry for their bioactive properties.

Synthesis Analysis

The synthesis of halogenated compounds is a common theme in the provided papers. For example, the synthesis of "1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene" involves the reaction of a propene derivative with HBr/H2O2, resulting in a high yield and selectivity . Similarly, the synthesis of "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" is achieved through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical methods. For instance, the structure of a similar compound, "1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one," was confirmed using FTIR, NMR, UV-Visible spectroscopy, and compared with density functional theory (DFT) results . These techniques could be employed to analyze the molecular structure of "1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone," ensuring the correct identification of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone," but they do discuss reactions of structurally related compounds. For example, the reactivity of bromophenyl and fluorophenyl groups in the presence of nucleophiles or bases can be inferred from the synthesis of similar compounds . These reactions often involve halogen-lithium exchange, Grignard reactions, or nucleophilic aromatic substitution, which could be relevant for the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms, which can affect the compound's boiling point, melting point, solubility, and reactivity. The thermal stability and decomposition patterns can be studied using techniques like TGA and DTA, as demonstrated for a related compound . The electronic properties, such as HOMO-LUMO gaps and first hyperpolarizability, can be predicted using computational methods like DFT, providing insights into the compound's potential applications in electronic materials or as a nonlinear optical material .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

  • A study focused on the optoelectronic and charge transport properties of chalcone derivatives, including compounds similar to 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone. It reported that these compounds exhibit promising linear optical, second, and third-order nonlinear optical properties. This makes them suitable for use in semiconductor devices due to their electron transport capabilities. The research highlights the potential of such compounds in improving the performance of organic semiconductor devices (Shkir et al., 2019).

Antifungal Activity

  • Another study evaluated the in vitro antifungal activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. The research found that derivatives, including those related to 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone, displayed broad-spectrum activity, particularly against Aspergillus species. This suggests potential for developing novel antifungal agents from such compounds (Buchta et al., 2004).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of compounds structurally related to 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone have been detailed, highlighting the compound's role as an intermediate in synthesizing biologically active molecules. Techniques such as FTIR, NMR, and density functional theory were employed to confirm the structure and investigate properties like decomposition and melting points, providing a foundation for further chemical and pharmacological research (Bhumannavar, 2021).

Phosphorescence Properties

  • Research on a fluorene derivative, which shares functional groups with 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone, demonstrated phosphorescence emission in common organic solvents at room temperature. This property is significant for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where stable and efficient phosphorescence at room temperature is highly desirable (Xu et al., 2013).

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-4-fluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUNDKIPRPLEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone

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